molecular formula C8H14N2O4 B1433841 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate CAS No. 1810070-20-2

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate

Cat. No. B1433841
CAS RN: 1810070-20-2
M. Wt: 202.21 g/mol
InChI Key: IBNDLDKHLKDDRZ-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C8H14N2O4. It is a white to yellow solid and has a molecular weight of 202.21 g/mol.


Molecular Structure Analysis

The InChI code for 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is 1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate is a white to yellow solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Route Development : A practical route for synthesizing 2,6-diazaspiro[3.3]heptanes has been established, using reductive amination of aldehydes with primary amines or anilines. This method is suitable for both library and large-scale synthesis, highlighting its applicability in diverse chemical research settings (Hamza et al., 2007).

  • Application in Aryl Amination Reactions : The structural surrogate of piperazine, 2,6-diazaspiro[3.3]heptane, demonstrates usefulness in Pd-catalyzed aryl amination reactions. This indicates its potential utility in complex chemical syntheses and drug discovery (Burkhard & Carreira, 2008).

  • Improved Synthesis and Properties : An enhanced synthesis method for 2-oxa-6-azaspiro[3.3]heptane, commonly isolated as an oxalate salt, has been developed. This approach results in a more stable and soluble product, expanding its application range in various chemical reactions (Van der Haas et al., 2017).

Structural and Conformational Studies

  • Design of Axially Chiral Molecules : Research into the design of new axially chiral molecules, such as 2,6-diphospha- and 2,6-diarsaspiro[3.3]heptanes, has been conducted. These studies explore the conformational rigidity and chiral properties of spirocyclic compounds, offering insights into novel chiral molecule design (Naruse & Kugiya, 2013).

  • Synthesis of Angular Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes have been synthesized, demonstrating the versatility of these compounds in the creation of various functionalized derivatives. This research is crucial for drug discovery and the development of new molecular libraries (Guerot et al., 2011).

Cycloaddition and Rearrangement Reactions

  • Regioselective Cycloaddition : Studies have demonstrated the regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones to certain substrates, resulting in the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This indicates the potential of 2-Methyl-2,6-diazaspiro[3.3]heptane oxalate in facilitating specific chemical transformations (Molchanov & Tran, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with the compound include avoiding breathing its dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.C2H2O4/c1-8-4-6(5-8)2-7-3-6;3-1(4)2(5)6/h7H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNDLDKHLKDDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,6-diazaspiro[3.3]heptane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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